molecular formula C16H15NO4 B5616721 3,4-dimethoxybenzaldehyde O-benzoyloxime

3,4-dimethoxybenzaldehyde O-benzoyloxime

Cat. No.: B5616721
M. Wt: 285.29 g/mol
InChI Key: LQYACGXROGIIQW-GZTJUZNOSA-N
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Description

3,4-Dimethoxybenzaldehyde O-benzoyloxime is a derivative of 3,4-dimethoxybenzaldehyde (veratraldehyde), a compound widely used as a pharmaceutical intermediate, particularly in antibiotic synthesis . The parent aldehyde, 3,4-dimethoxybenzaldehyde (CAS 120-14-9), is characterized by two methoxy groups at the 3- and 4-positions of the benzene ring, a molecular weight of 166.17 g/mol, a melting point of 40–43°C, and solubility in ethanol and ether .

The O-benzoyloxime derivative is synthesized by first converting the aldehyde group of 3,4-dimethoxybenzaldehyde into an oxime (via reaction with hydroxylamine) and subsequently benzoylating the oxime hydroxyl group.

Properties

IUPAC Name

[(E)-(3,4-dimethoxyphenyl)methylideneamino] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-14-9-8-12(10-15(14)20-2)11-17-21-16(18)13-6-4-3-5-7-13/h3-11H,1-2H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYACGXROGIIQW-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NOC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3,4-Dimethoxybenzaldehyde O-benzoyloxime has shown potential as a precursor in the synthesis of bioactive compounds. It has been evaluated for its leishmanicidal activity against Leishmania chagasi, a protozoan responsible for leishmaniasis. In vitro studies indicated that derivatives synthesized from this compound exhibited significant leishmanicidal activity at concentrations as low as 30 µM, with some derivatives showing over 100% efficacy against amastigote forms of the parasite .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. It has been utilized in the preparation of complex organic molecules, including anti-HIV agents and dyes. For instance, one study reported the synthesis of a chalcone dye using 3,4-dimethoxybenzaldehyde, highlighting its versatility in creating compounds with specific optical properties .

Flavoring and Fragrance Industry

Due to its pleasant woody fragrance, 3,4-dimethoxybenzaldehyde is used as a flavoring agent in food products and fragrances. Its aromatic properties make it an attractive additive in various formulations .

Case Studies

StudyApplicationFindings
Leishmanicidal Activity Evaluated against Leishmania chagasiDerivatives showed IC50 values ranging from 13.3 to 27.7 µM, indicating strong leishmanicidal properties .
Synthesis of Dyes Used in creating chalcone dyesThe synthesized dye exhibited favorable spectroscopic properties .
Pharmaceutical Intermediates Synthesis of anti-HIV agentsDemonstrated effectiveness in convergent synthesis routes for bioactive compounds .

Comparison with Similar Compounds

Structural and Functional Analogues

SYN-BENZALDEHYDE OXIME (CAS 622-32-2)
  • Structure : Benzaldehyde oxime without methoxy substituents.
  • Molecular Formula: C₇H₇NO; Molecular Weight: 121.14 g/mol.
  • Key Differences : Lacks methoxy groups, resulting in lower molecular weight and altered electronic properties compared to 3,4-dimethoxybenzaldehyde O-benzoyloxime.
3,4-Dihydroxy-5-Methoxybenzaldehyde Oxime (CAS 66842-91-9)
  • Structure : Features hydroxyl (3,4-positions) and methoxy (5-position) groups.
  • Molecular Formula: C₈H₉NO₄; Molecular Weight: 183.16 g/mol.
3,4,5-Trimethoxybenzaldehyde Derivatives
  • Example : Chalcone derivatives synthesized from 3,4,5-trimethoxybenzaldehyde ().
  • Synthesis : Base-catalyzed Claisen-Schmidt condensation yields chalcones with 79–86% efficiency.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 3,4-dimethoxy 40–43 Ethanol, ether
SYN-Benzaldehyde oxime C₇H₇NO 121.14 None Not reported Not reported
3,4-Dimethoxybenzaldehyde O-benzoyloxime* C₁₆H₁₅NO₄ 297.30 3,4-dimethoxy, benzoyloxy Not reported Likely organic solvents
3,4,5-Trimethoxybenzaldehyde C₁₀H₁₂O₄ 196.20 3,4,5-trimethoxy Not reported Ethanol, ether

*Hypothetical data inferred from structural analogs.

Q & A

What are the common synthetic routes for preparing 3,4-dimethoxybenzaldehyde O-benzoyloxime?

Basic Research Question
The synthesis typically involves condensation reactions between 3,4-dimethoxybenzaldehyde and hydroxylamine derivatives. A general method includes refluxing equimolar quantities of 3,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride in ethanol with catalytic acetic acid, followed by benzoylation of the intermediate oxime using benzoyl chloride under basic conditions . For O-benzoyloxime formation, the oxime intermediate is treated with benzoyl chloride in the presence of pyridine or triethylamine to acylate the hydroxyl group. Yields can be optimized by controlling reaction time and temperature (e.g., 60–80°C for 4–6 hours).

How can the purity and structural integrity of 3,4-dimethoxybenzaldehyde O-benzoyloxime be validated?

Basic Research Question
Purity is assessed via HPLC (using C18 columns and UV detection at 254 nm) and melting point analysis (lit. range: 40–43°C). Structural confirmation employs FT-IR (C=N stretch at ~1600 cm⁻¹, ester C=O at ~1720 cm⁻¹), ¹H/¹³C NMR (aldehyde proton absent; benzoyl group signals at δ 7.4–8.1 ppm), and mass spectrometry (ESI-MS for molecular ion peak at m/z 327.3) . For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles, with R-factors <0.06 indicating high precision .

What structural features influence the reactivity of 3,4-dimethoxybenzaldehyde O-benzoyloxime in nucleophilic reactions?

Advanced Research Question
The planarity of the aromatic ring (dihedral angle <5° relative to the oxime group) and electron-withdrawing effects of the benzoyloxy moiety enhance electrophilicity at the C=N bond. Steric hindrance from the 3,4-dimethoxy groups may reduce accessibility for bulky nucleophiles. X-ray crystallography reveals weak C–H···O hydrogen bonds (2.8–3.0 Å) that stabilize transition states in SN2 reactions . Reactivity can be modulated by substituting methoxy groups with halogens or nitro groups .

How do intermolecular interactions affect the crystal packing of 3,4-dimethoxybenzaldehyde derivatives?

Advanced Research Question
Intermolecular C–H···F (2.9–3.1 Å) and π-π stacking (centroid distance ~3.6 Å) interactions dominate crystal packing, as observed in hydrazone analogs. These interactions create 3D networks that influence melting points and solubility. For O-benzoyloxime, the benzoyl group introduces additional van der Waals interactions , reducing solubility in polar solvents. Hirshfeld surface analysis quantifies these contributions (e.g., 12% H-bonding, 25% π-π) .

What spectroscopic techniques differentiate polymorphs of 3,4-dimethoxybenzaldehyde O-benzoyloxime?

Methodological Focus
DSC (differential scanning calorimetry) identifies polymorphic transitions (endothermic peaks at 100–120°C for metastable forms). PXRD (powder X-ray diffraction) distinguishes lattice parameters (e.g., monoclinic vs. orthorhombic systems). Solid-state NMR (¹³C CP/MAS) resolves crystallinity-dependent chemical shifts, particularly for carbonyl and methoxy groups .

How can contradictions in thermal stability data across studies be resolved?

Data Contradiction Analysis
Discrepancies often arise from polymorphism or trapped solvents . Standardize testing by:

  • Conducting TGA (thermogravimetric analysis) under inert gas (N₂/Ar) to track decomposition onset temperatures.
  • Comparing DSC profiles of recrystallized samples (e.g., from methanol vs. ethyl acetate).
  • Validating with variable-temperature XRD to monitor structural changes during heating .

What role does 3,4-dimethoxybenzaldehyde O-benzoyloxime play in atmospheric chemistry studies?

Advanced Research Question
As a biomass burning photosensitizer, it participates in aerosol-phase SO₂ oxidation , forming sulfate particles. Single-particle mass spectrometry (SPMS) reveals reaction pathways under UV light, with rate constants (~10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) dependent on humidity and benzoyloxy group orientation .

How is computational modeling applied to predict the biological activity of O-benzoyloxime derivatives?

Methodological Focus
Docking studies (AutoDock Vina) using bacterial enzyme targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) predict binding affinities (ΔG < −8 kcal/mol). QSAR models correlate Hammett σ values of substituents with antimicrobial IC₅₀ data. MD simulations (>100 ns) assess stability of ligand-enzyme complexes, highlighting hydrogen bonds with catalytic residues .

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